DL-Serine (3-13C) chemical properties and molecular weight
DL-Serine (3-13C) chemical properties and molecular weight
An In-Depth Technical Guide to DL-Serine (3-¹³C) for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Role of Isotopic Labeling in Advancing Research
In the landscape of modern scientific inquiry, the ability to trace and quantify metabolic pathways with high precision is paramount. Isotopically labeled compounds, such as DL-Serine (3-¹³C), serve as indispensable tools in this pursuit. Serine, a non-essential amino acid, is not merely a building block for proteins but also a central node in cellular metabolism, contributing to the synthesis of purines, pyrimidines, and other amino acids.[1][2] The introduction of a stable, heavy isotope of carbon (¹³C) at a specific position within the molecule allows researchers to follow its metabolic fate, providing profound insights into cellular proliferation, disease progression, and the mechanism of action of novel therapeutics.[3][4]
This guide provides a comprehensive overview of the chemical properties of DL-Serine (3-¹³C), its applications in research, and practical guidance for its use in the laboratory. The content is tailored for researchers, scientists, and drug development professionals who seek to leverage the power of stable isotope tracers in their work.
Core Chemical and Physical Properties of DL-Serine (3-¹³C)
The utility of any chemical tool begins with a thorough understanding of its fundamental properties. The incorporation of a ¹³C isotope at the third carbon position results in a molecule with a slightly higher molecular weight than its unlabeled counterpart, a critical feature for its differentiation in mass spectrometry-based analyses.
| Property | DL-Serine (3-¹³C) | DL-Serine (Unlabeled) | Reference(s) |
| Molecular Formula | HO¹³CH₂CH(NH₂)CO₂H | C₃H₇NO₃ | [5] |
| Molecular Weight | 106.09 g/mol | 105.09 g/mol | [6][7] |
| CAS Number | 135575-84-7 | 302-84-1 | [5][8][9] |
| Appearance | Solid, beige or white crystalline powder | White crystalline powder | [8][10] |
| Melting Point | ~240 °C (with decomposition) | ~246 °C (with decomposition) | [9][10] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | Not Applicable | |
| Solubility in Water | ~50 mg/mL (at 20°C) | ~50 mg/mL (at 20°C) | [11] |
It is crucial to note the significant difference in solubility between the racemic mixture (DL-Serine) and its pure enantiomers. Both L-Serine and D-Serine are much more soluble in water (420 mg/mL at 20°C).[11] The reduced solubility of the racemic mixture is attributed to the formation of stronger intermolecular hydrogen bonds between the D- and L-enantiomers in the crystal lattice.[11] This property is important to consider when preparing stock solutions for cell culture or analytical standards.
The Significance of ¹³C Labeling at the 3-Position
The strategic placement of the ¹³C label on the third carbon (the hydroxymethyl group) is what makes DL-Serine (3-¹³C) a powerful tool for specific metabolic investigations. This position is directly involved in one-carbon metabolism through the folate cycle. By tracing the ¹³C label from the 3-position of serine, researchers can elucidate the flux through pathways that are critical for nucleotide synthesis, methylation reactions, and redox homeostasis. This specific labeling allows for the disambiguation of metabolic pathways in a way that uniformly labeled serine (¹³C₃) cannot.
Applications in Research and Drug Development
DL-Serine (3-¹³C) is a versatile tool with applications spanning basic metabolic research to preclinical drug development.
Metabolic Flux Analysis
One of the primary applications of DL-Serine (3-¹³C) is in metabolic flux analysis, a quantitative method used to determine the rates of metabolic reactions in a biological system. By introducing the labeled serine into cell culture or animal models, researchers can track the incorporation of the ¹³C atom into downstream metabolites. This information is invaluable for understanding how metabolic pathways are rewired in diseases such as cancer and for assessing the metabolic effects of drug candidates. For instance, it has been used in studies related to the synthesis of tryptoline derivatives as potential treatments for Alzheimer's disease.[9]
Caption: Serine's central role in one-carbon metabolism.
Use as an Internal Standard in Mass Spectrometry
In quantitative metabolomics, particularly when using liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for accurate quantification.[3][4][12] DL-Serine (3-¹³C) is an ideal internal standard for the quantification of endogenous DL-Serine. Because it is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, its mass is shifted by +1 Da due to the ¹³C atom, allowing it to be distinguished from the endogenous, unlabeled serine. This co-analysis corrects for variations in sample extraction, injection volume, and matrix effects, leading to highly reliable and reproducible quantification.
Experimental Protocol: Quantification of DL-Serine in Plasma using LC-MS with DL-Serine (3-¹³C) as an Internal Standard
This protocol provides a validated methodology for the quantification of DL-Serine in biological matrices.
1. Preparation of Stock Solutions:
-
DL-Serine Standard Stock (1 mg/mL): Accurately weigh 10 mg of unlabeled DL-Serine and dissolve in 10 mL of deionized water.
-
DL-Serine (3-¹³C) Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of DL-Serine (3-¹³C) and dissolve in 1 mL of deionized water. Note the lower solubility of DL-serine and use sonication if necessary to ensure complete dissolution.[4]
2. Preparation of Calibration Curve Standards:
-
Perform serial dilutions of the DL-Serine standard stock solution with deionized water to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, calibrator, and quality control sample, add 10 µL of the DL-Serine (3-¹³C) internal standard stock solution.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
4. LC-MS Analysis:
-
Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of polar amino acids.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 95% B, decreasing to 40% B over 5 minutes.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM).
- DL-Serine transition: m/z 106 -> m/z 60
- DL-Serine (3-¹³C) transition: m/z 107 -> m/z 61
5. Data Analysis:
-
Calculate the peak area ratio of the analyte (DL-Serine) to the internal standard (DL-Serine (3-¹³C)).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of DL-Serine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for LC-MS quantification of DL-Serine.
Safety, Handling, and Storage
DL-Serine (3-¹³C) is a stable, non-radioactive compound. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed. For long-term storage and to ensure stability, it is recommended to store the solid compound at -20°C, protected from light and moisture.[6][12] Stock solutions can be stored at -80°C for up to six months.[3][4]
Conclusion
DL-Serine (3-¹³C) is a high-value research tool that enables precise and reliable investigation into the complexities of serine metabolism. Its application in metabolic flux analysis and as an internal standard for quantitative mass spectrometry provides researchers with the capability to generate high-quality, reproducible data. A thorough understanding of its chemical properties and the principles behind its application is key to unlocking its full potential in advancing our understanding of biology and in the development of new therapeutic interventions.
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OSTI.GOV. Position‐specific carbon isotope analysis of serine by gas chromatography/Orbitrap mass spectrometry, and an application to plants. [Link]
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National Institute of Standards and Technology. Serine. [Link]
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Wikipedia. Amino acid. [Link]
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Semantic Scholar. Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds. [Link]
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Wikipedia. Serine. [Link]
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MDPI. Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. [Link]
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